molecular formula C26H26N4O4 B131088 Bisindolylmaleimide VIII CAS No. 138516-31-1

Bisindolylmaleimide VIII

Cat. No.: B131088
CAS No.: 138516-31-1
M. Wt: 458.5 g/mol
InChI Key: VEOXVBTXROWDAH-UHFFFAOYSA-N
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Description

Bisindolylmaleimide VIII is an organic compound that belongs to the class of bisindolylmaleimides. These compounds are known for their potent and selective inhibition of protein kinase C (PKC). This compound is structurally similar to the naturally occurring molecule staurosporine but is more selective for PKC over other protein kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisindolylmaleimide VIII can be synthesized through various synthetic routes. One common method involves the use of N-benzyl-protected 2,3-dibromomaleimide in a tetrahydrofuran (THF)/toluene mixture to generate the bisindolylmaleimide compound . The reaction conditions typically include the use of a base such as potassium carbonate and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar steps to those used in laboratory settings, with optimization for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bisindolylmaleimide VIII undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bisindolylmaleimide VIII include:

Uniqueness

Bisindolylmaleimide VIII is unique due to its high selectivity for protein kinase C over other protein kinases. This selectivity makes it a valuable tool for studying PKC-mediated pathways and for potential therapeutic applications .

Properties

IUPAC Name

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOXVBTXROWDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432099
Record name bisindolylmaleimide viii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138516-31-1
Record name bisindolylmaleimide viii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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